Cas no 2228814-04-6 (5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate)

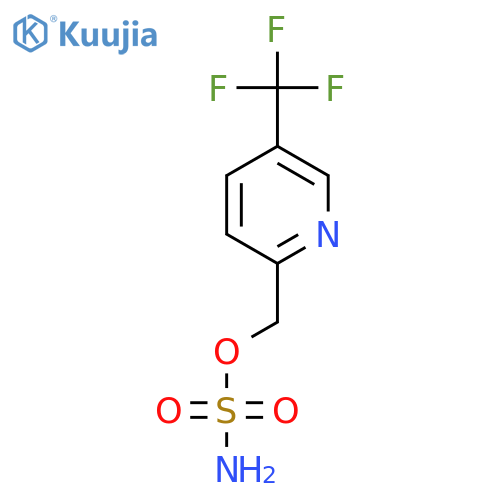

2228814-04-6 structure

商品名:5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate

5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate 化学的及び物理的性質

名前と識別子

-

- 5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate

- EN300-1987771

- 2228814-04-6

- [5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate

-

- インチ: 1S/C7H7F3N2O3S/c8-7(9,10)5-1-2-6(12-3-5)4-15-16(11,13)14/h1-3H,4H2,(H2,11,13,14)

- InChIKey: SWNDKITYPGWOQF-UHFFFAOYSA-N

- ほほえんだ: S(N)(=O)(=O)OCC1C=CC(C(F)(F)F)=CN=1

計算された属性

- せいみつぶんしりょう: 256.01294775g/mol

- どういたいしつりょう: 256.01294775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 90.7Ų

5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987771-2.5g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1987771-5.0g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1987771-10.0g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1987771-0.25g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1987771-0.1g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1987771-0.05g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1987771-1.0g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1987771-0.5g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1987771-5g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1987771-1g |

[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |

2228814-04-6 | 1g |

$986.0 | 2023-09-16 |

5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

2228814-04-6 (5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量